[2-(Diphenylamino)-2-oxoethoxy]acetic acid
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Overview
Description
[2-(Diphenylamino)-2-oxoethoxy]acetic acid is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a diphenylamino group attached to an oxoethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diphenylamino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylamine with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[2-(Diphenylamino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diphenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Diphenylamino)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(Diphenylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The oxoethoxy acetic acid moiety may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine derivatives: These compounds share a similar diphenylamino structure but with additional phenyl groups.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their biological activity.
Phenethylamines: These compounds have a similar amine group and are used in various medicinal applications.
Uniqueness
[2-(Diphenylamino)-2-oxoethoxy]acetic acid is unique due to its combination of a diphenylamino group with an oxoethoxy acetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-[2-oxo-2-(N-phenylanilino)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(11-21-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNAAAAIOQVXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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